Cas no 2228133-99-9 (2-amino-3-(5-chloro-2-fluoropyridin-3-yl)-3-hydroxypropanoic acid)

2-Amino-3-(5-chloro-2-fluoropyridin-3-yl)-3-hydroxypropanoic acid is a fluorinated pyridine derivative with a hydroxypropanoic acid moiety, exhibiting potential as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the chloro-fluoropyridine core and β-hydroxy-α-amino acid functionality, make it valuable for designing bioactive compounds. The presence of both halogen and hydroxyl groups enhances reactivity, enabling selective modifications for drug discovery applications. This compound may serve as a precursor for chiral building blocks or protease inhibitors due to its stereogenic center. High purity and well-defined stereochemistry are critical for its utility in medicinal chemistry research. Proper handling and storage are recommended to maintain stability.
2-amino-3-(5-chloro-2-fluoropyridin-3-yl)-3-hydroxypropanoic acid structure
2228133-99-9 structure
Product Name:2-amino-3-(5-chloro-2-fluoropyridin-3-yl)-3-hydroxypropanoic acid
CAS No:2228133-99-9
MF:C8H8ClFN2O3
MW:234.612124443054
CID:5888760
PubChem ID:165792207
Update Time:2025-10-23

2-amino-3-(5-chloro-2-fluoropyridin-3-yl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(5-chloro-2-fluoropyridin-3-yl)-3-hydroxypropanoic acid
    • 2228133-99-9
    • EN300-1977353
    • Inchi: 1S/C8H8ClFN2O3/c9-3-1-4(7(10)12-2-3)6(13)5(11)8(14)15/h1-2,5-6,13H,11H2,(H,14,15)
    • InChI Key: VADXKBSBUUUUOC-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C(=C1)C(C(C(=O)O)N)O)F

Computed Properties

  • Exact Mass: 234.0207480g/mol
  • Monoisotopic Mass: 234.0207480g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.5
  • Topological Polar Surface Area: 96.4Ų

2-amino-3-(5-chloro-2-fluoropyridin-3-yl)-3-hydroxypropanoic acid Pricemore >>

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Additional information on 2-amino-3-(5-chloro-2-fluoropyridin-3-yl)-3-hydroxypropanoic acid

2-amino-3-(5-chloro-2-fluoropyridin-3-yl)-3-hydroxypropanoic acid

2-amino-3-(5-chloro-2-fluoropyridin-3-yl)-3-hydroxypropanoic acid is a structurally complex organic compound with the CAS registry number 2228133-99-9. This compound belongs to the class of amino acids, specifically a substituted propanoic acid derivative, and exhibits a unique combination of functional groups that make it a subject of interest in various fields of chemistry and biology. The molecule consists of a central propanoic acid backbone, with an amino group (-NH₂) attached to the second carbon and a hydroxyl group (-OH) and a substituted pyridine ring attached to the third carbon. The pyridine ring is further substituted with chlorine and fluorine atoms at the 5th and 2nd positions, respectively, adding to the compound's complexity and potential biological activity.

The synthesis of 2-amino-3-(5-chloro-2-fluoropyridin-3-yl)-3-hydroxypropanoic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry and purity. Recent advancements in asymmetric synthesis have enabled researchers to produce enantiomerically pure samples of this compound, which is crucial for studying its biological activity in chiral environments. The compound's structure suggests potential applications in drug design, particularly in the development of novel therapeutic agents targeting specific receptors or enzymes.

Recent studies have highlighted the role of pyridine derivatives in modulating various biological pathways. For instance, the presence of halogen substituents (chlorine and fluorine) on the pyridine ring in 5-chloro-2-fluoropyridin-3-yl moiety enhances the compound's lipophilicity and bioavailability, making it an attractive candidate for pharmacological studies. Researchers have explored its potential as a lead compound in anti-cancer drug development, where it has shown promising results in inhibiting key enzymes involved in tumor progression.

The amino and hydroxyl groups present in propanoic acid derivatives contribute to hydrogen bonding capabilities, which are essential for interactions with biological macromolecules such as proteins and nucleic acids. This property has led to investigations into its role as a building block for peptide synthesis or as a component in bioconjugate chemistry. Furthermore, the compound's ability to form stable complexes with metal ions has been exploited in catalytic applications, where it serves as a ligand in transition metal-catalyzed reactions.

From an analytical standpoint, 2-amino-3-(5-chloro-2-fluoropyridin-3-yl)-3-hydroxypropanoic acid presents challenges due to its complex structure. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to confirm its structure and purity. These methods are critical for ensuring the reliability of experimental data generated from this compound.

In conclusion, 2-amino-3-(5-chloro-2-fluoropyridin-3-yl)-3-hydroxypropanoic acid is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool for exploring new frontiers in chemistry and pharmacology.

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